molecular formula C12H18N2O2S2 B8655100 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide CAS No. 651305-72-5

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B8655100
CAS No.: 651305-72-5
M. Wt: 286.4 g/mol
InChI Key: HQXHBBYWSRNCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H18N2O2S2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651305-72-5

Molecular Formula

C12H18N2O2S2

Molecular Weight

286.4 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-5-methylsulfanyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C12H18N2O2S2/c1-17-12-9(10(13)15)11(14-18-12)16-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,13,15)

InChI Key

HQXHBBYWSRNCJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)OCC2CCCCC2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carbonitrile (3) (6.3 g, 23.5 mmol) is dissolved in conc. sulfuric acid (31.5 mL) and stirred at room temperature for 24 hrs. Ice was added and the resulting suspension was filtered and washed with water and then washed with 1N NaOH. The solids were dried in vacuo to obtain crude 3-cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carboxylic acid amide (4, 8.7 g). This solid is slurried in acetic acid (37 mL) and acetic anhydride (37 mL). Hydrogen peroxide (30%, 18.5 mL) is then added and the reaction is stirred at room temperature for 18 hours. More hydrogen peroxide (30%, 18.5 mL) is then added and the reaction is stirred at room temperature for 3 days. Water is then added and the suspension is filtered and the solids are further dried in vacuo to provide 5 (5.06 g, 62%). 1H NMR (d6 DMSO): δ 7.97 (1H, s), 7.87 (1H, s), 4.14 (2H, d, J=6.0 Hz), 3.54 (3H, s), 1.59–1.78 (6H, m), 1.09–1.25 (3H, m), 0.94–1.03 (2H, m); LRMS (M+): 318.9.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
37 mL
Type
solvent
Reaction Step Six
Name
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.